4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde
Overview
Description
4-(4-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with a fluorobenzoyl group and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde typically involves multiple steps. One common method starts with the acylation of 4-fluorobenzoyl chloride with a suitable pyrrole derivative under Friedel-Crafts conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and carried out in an inert solvent like dichloromethane at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde largely depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The fluorobenzoyl moiety can enhance binding affinity and specificity, while the formyl group can participate in covalent interactions with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoyl chloride: Used as an intermediate in organic synthesis.
4-Fluorobenzoic acid: A simpler analog with similar reactivity but lacking the pyrrole ring.
4-Fluorobenzaldehyde: Similar structure but without the pyrrole ring and methyl group.
Uniqueness
4-(4-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde is unique due to the combination of the fluorobenzoyl group and the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of complex organic molecules and materials with specific desired properties .
Properties
IUPAC Name |
4-(4-fluorobenzoyl)-1-methylpyrrole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-15-7-10(6-12(15)8-16)13(17)9-2-4-11(14)5-3-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMRXQTZWYXHMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=O)C(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379028 | |
Record name | 4-(4-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49649022 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
128843-61-8 | |
Record name | 4-(4-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 128843-61-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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